2-(Dihexylcarbamoyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dihexylamino)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-3-5-7-9-11-16(12-10-8-6-4-2)14(17)13-15(18)19/h3-13H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHQUMSKDDENBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1455080-10-0 | |
| Record name | 2-(dihexylcarbamoyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Dihexylcarbamoyl Acetic Acid
Retrosynthetic Analysis of 2-(Dihexylcarbamoyl)acetic Acid
Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the synthesis of a target molecule. researchgate.netub.edu It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com
For this compound, the most logical disconnection is the amide C-N bond. This disconnection simplifies the molecule into two key synthons: a dihexylamine (B85673) synthon and a malonic acid derivative synthon.
Figure 1: Retrosynthetic Disconnection of this compound

Target Molecule: this compound
Disconnection: C-N amide bond
Synthons:
Dihexylamine cation (an electrophile)
Malonic acid monoanion (a nucleophile)
Synthetic Equivalents:
Dihexylamine
Malonic acid or its derivatives (e.g., malonic acid monoester, malonyl chloride)
This analysis suggests that the forward synthesis would involve the reaction of dihexylamine with a suitable malonic acid derivative.
Exploration of Potential Synthetic Pathways
Based on the retrosynthetic analysis, several synthetic strategies can be devised to construct this compound.
The formation of the amide bond is a critical step in the synthesis. This can be achieved by reacting dihexylamine with a carboxylic acid or its derivative.
One common method is the direct amidation of a carboxylic acid using a coupling agent. youtube.com In this case, malonic acid or a mono-protected malonic acid could be reacted with dihexylamine in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC). nih.gov These reagents activate the carboxylic acid group, facilitating nucleophilic attack by the amine.
Table 1: Common Coupling Agents for Amidation
| Coupling Agent | Activating Mechanism | Byproduct |
| Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea intermediate, which is highly reactive towards amines. | Dicyclohexylurea |
| N,N'-Diisopropylcarbodiimide (DIC) | Similar to DCC, forms a reactive O-acylisourea intermediate. | Diisopropylurea |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Forms an activated ester that readily reacts with amines. | Hexamethylphosphoramide |
Another approach involves the use of more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides. youtube.com For instance, reacting dihexylamine with malonyl chloride would readily form the desired amide bond. However, this approach may lead to the formation of the diamide as a side product if both acyl chloride groups of malonyl chloride react. To circumvent this, a mono-esterified malonyl chloride (e.g., ethyl malonyl chloride) could be used.
An alternative strategy involves the acylation of dihexylamine with a suitable acetic acid derivative. This would form the N,N-dihexylacetamide intermediate, which would then need to be further functionalized at the alpha-position.
For example, dihexylamine can be acylated with acetyl chloride or acetic anhydride to yield N,N-dihexylacetamide. msu.edu The subsequent step would involve the introduction of a carboxylic acid group at the alpha-position.
Following the formation of N,N-dihexylacetamide, a carbon-carbon bond must be formed at the alpha-position to introduce the carboxylic acid group. alfa-chemistry.com The hydrogens on the carbon alpha to the amide carbonyl are weakly acidic and can be removed by a strong base to form an enolate. libretexts.org This enolate can then act as a nucleophile.
A common method for introducing a carboxylic acid group at the alpha-position is through carboxylation of the corresponding enolate. The enolate of N,N-dihexylacetamide can be generated using a strong base like lithium diisopropylamide (LDA). This enolate can then be reacted with carbon dioxide (in the form of dry ice) followed by an acidic workup to yield the target molecule. alevelchemistry.co.uk
Figure 2: Carboxylation of N,N-dihexylacetamide enolate

Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis
The efficiency of the chosen synthetic pathway can be significantly improved by optimizing reaction conditions and, where applicable, employing catalysts.
For amidation reactions using coupling agents, key parameters to optimize include:
Solvent: Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are commonly used.
Temperature: Reactions are often run at room temperature, but cooling to 0 °C can help to control exothermicity and minimize side reactions.
Stoichiometry: The ratio of the carboxylic acid, amine, and coupling agent can be adjusted to maximize yield.
In the case of C-C bond formation via enolate chemistry, critical factors include:
Base: The choice of base is crucial for efficient enolate formation. Strong, non-nucleophilic bases like LDA are preferred to avoid side reactions.
Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent decomposition.
Electrophile: The purity and reactivity of the electrophile (e.g., carbon dioxide) are important for a clean reaction.
While many of these reactions are stoichiometric, catalytic approaches are also being developed for amide bond formation to improve sustainability. nih.gov For instance, certain metal complexes can catalyze the direct amidation of carboxylic acids. researchgate.net
Isolation and Purification Techniques in Synthetic Research for this compound
After the reaction is complete, the desired product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and reagents.
Table 2: Common Purification Techniques
| Technique | Principle | Application for this compound |
| Extraction | Separates compounds based on their differential solubility in two immiscible liquid phases. | The acidic nature of the product allows for its extraction into a basic aqueous solution (e.g., sodium bicarbonate), separating it from neutral or basic impurities. |
| Crystallization | Purifies solid compounds based on differences in solubility. The desired compound is dissolved in a hot solvent and allowed to cool, forming pure crystals. | If the product is a solid at room temperature, crystallization from a suitable solvent or solvent mixture can be an effective purification method. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through it. | This is a highly versatile technique that can be used to separate the target compound from impurities with different polarities. |
The choice of purification method will depend on the physical properties of this compound (e.g., solid or liquid, polarity) and the nature of the impurities present in the crude reaction mixture. A combination of these techniques may be necessary to achieve high purity.
Green Chemistry Approaches in this compound Synthesis
A plausible and efficient route to this compound involves the reaction of dihexylamine with a suitable malonic acid derivative. Traditional methods for amide bond formation often involve hazardous reagents and generate significant waste. However, by applying green chemistry principles, this synthesis can be optimized for sustainability. Key areas for improvement include the choice of starting materials, solvents, and catalysts, as well as maximizing atom economy.
One promising approach is the direct acylation of dihexylamine with a malonic acid monoester, such as monoethyl malonate. This reaction, ideally performed under solvent-free conditions or in a green solvent, would proceed to form the corresponding ethyl ester of this compound. Subsequent hydrolysis of the ester would yield the final product. The primary byproduct in the acylation step would be ethanol, which is a relatively benign and easily recyclable substance.
To further enhance the green credentials of this synthesis, the use of catalysts can be explored to facilitate the amidation reaction under milder conditions. Biocatalysts, such as immobilized lipases, could offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. These enzymes can operate under mild temperatures and in aqueous or solvent-free systems, significantly reducing energy consumption and the need for volatile organic compounds (VOCs).
Another green approach involves the use of alternative activating agents for the malonic acid moiety. For instance, the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a malonic acid equivalent can offer advantages. Its reaction with dihexylamine would proceed under relatively mild conditions, and the byproducts, acetone and carbon dioxide, are of low environmental concern.
The principles of atom economy are central to evaluating the "greenness" of a synthetic route. researchgate.netnih.govuobabylon.edu.iq Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nih.govsigmaaldrich.comuni.lu A higher atom economy signifies a more efficient process with less waste generation. researchgate.netnih.govuobabylon.edu.iq The table below provides a theoretical comparison of the atom economy for two potential synthetic routes to this compound, illustrating how the choice of reagents directly impacts the efficiency and sustainability of the process.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Route A: Via Malonic Acid Monoester Chloride | Malonyl chloride monoethylester + Dihexylamine | This compound | Hydrogen Chloride (HCl), Ethanol | |
| Route B: Via Meldrum's Acid | Meldrum's acid + Dihexylamine | This compound | Acetone, Carbon Dioxide |
The selection of solvents is another critical aspect of green synthesis. google.comgoogle.com Traditional organic solvents are often volatile, flammable, and toxic. google.com Green alternatives include water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents such as ethanol or 2-methyltetrahydrofuran. google.comgoogle.com For the synthesis of this compound, conducting the reaction in a greener solvent or, ideally, under solvent-free conditions, would significantly reduce the environmental footprint of the process.
Chemical Reactivity and Transformation Studies of 2 Dihexylcarbamoyl Acetic Acid
Mechanistic Investigations of Derivatization Reactions
The chemical behavior of 2-(dihexylcarbamoyl)acetic acid is dictated by the interplay of its three key structural components: the carboxylic acid group, the tertiary amide (carbamoyl) group, and the intervening alpha-methylene group. Mechanistic studies of its derivatization reactions focus on the inherent reactivity of each of these functional moieties.
The carboxylic acid group is the primary site for many derivatization reactions of this compound. Its reactivity is characteristic of standard carboxylic acids, centered around the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. msu.edu
Key reactions involving this group include:
Salt Formation: As a carboxylic acid, it readily reacts with bases to form carboxylate salts. With alkali metal hydroxides or simple amines, it forms water-soluble ionic salts. msu.edu
Nucleophilic Acyl Substitution: The hydroxyl group of a carboxylic acid is a poor leaving group, meaning direct nucleophilic attack is often difficult. openstax.org Therefore, reactions typically require activation of the carbonyl group. This is usually achieved by protonation of the carbonyl oxygen under acidic conditions, which significantly enhances the electrophilicity of the carbonyl carbon. openstax.orglibretexts.org
Conversion to More Reactive Derivatives: For laboratory and industrial synthesis, the carboxylic acid is often converted into more reactive derivatives, such as acid chlorides or acid anhydrides. Treatment with thionyl chloride (SOCl₂), for example, can convert the carboxylic acid into the corresponding acyl chloride. This process involves an intermediate acyl chlorosulfite, which provides a much better leaving group than the original hydroxyl group. openstax.orglibretexts.org These activated derivatives can then be readily reacted with a wide range of nucleophiles.
A common derivatization technique for enhancing the detection of carboxylic acids for analytical purposes, such as in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), involves reacting the acid with reagents like 2-picolylamine (PA) in the presence of coupling agents. nih.gov This creates a derivative with a high response in positive-ion mode ESI-MS. nih.gov
The N,N-dihexylcarbamoyl group is essentially a tertiary amide. Amides are the most stable and least reactive of the common carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org This low reactivity is attributed to the delocalization of the nitrogen lone pair electrons into the carbonyl system, which creates significant double-bond character in the C-N bond and reduces the electrophilicity of the carbonyl carbon. vanderbilt.edu
This resonance stabilization makes the dihexylamino group a very poor leaving group. Consequently, the carbamoyl (B1232498) moiety in this compound is generally stable under conditions where the carboxylic acid group reacts. For instance, selective esterification of the carboxylic acid can typically be achieved without affecting the amide linkage.
While stable, the amide bond is not inert and can be cleaved under forcing conditions, such as strong acid or base hydrolysis at high temperatures, which is discussed further in section 3.3.
The methylene (B1212753) (-CH₂-) group in this compound is positioned between two electron-withdrawing groups: the carboxylic acid carbonyl and the carbamoyl carbonyl. This structural arrangement makes it an "active methylene" group. youtube.com
The electron-withdrawing nature of the adjacent carbonyls increases the acidity of the methylene protons. youtube.com In the presence of a suitable base, one of these protons can be abstracted to form a resonance-stabilized carbanion (an enolate). youtube.com This carbanion is a potent nucleophile and is central to the synthetic utility of related compounds like malonic esters. britannica.comyoutube.com
The reactivity of this group allows for various C-C bond-forming reactions. For example, the generated carbanion can react with alkyl halides in a nucleophilic substitution reaction to introduce an alkyl group at the alpha-position. This reactivity is the basis of the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. wikipedia.org
| Functional Group | Key Reactivity Characteristics | Typical Reactions |
| Carboxylic Acid | Acidic proton; electrophilic carbonyl carbon (when activated). msu.edu | Salt formation, Esterification, Amidation, Conversion to acyl halides. wikipedia.orglibretexts.org |
| Carbamoyl (Amide) | Low reactivity due to resonance stabilization; poor leaving group. libretexts.orgvanderbilt.edu | Generally stable; hydrolysis under harsh conditions. |
| Alpha-Methylene | Acidic protons due to adjacent electron-withdrawing groups. youtube.com | Deprotonation to form a nucleophilic carbanion; Alkylation. britannica.com |
Formation of Esters and Amides from this compound
The carboxylic acid functionality of this compound is the site for the formation of esters and further amide derivatives through nucleophilic acyl substitution reactions. libretexts.org
Ester Formation (Esterification) Esters of this compound can be synthesized by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. openstax.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol's oxygen atom. libretexts.org A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. openstax.org
All steps in the Fischer esterification are reversible. openstax.org To drive the reaction toward the product side and achieve a high yield of the ester, reaction conditions are often manipulated according to Le Châtelier's principle, for example, by using a large excess of the alcohol or by removing the water as it is formed. openstax.orglibretexts.org
Amide Formation While this compound already contains an amide group, its carboxylic acid function can be converted into a different amide. The direct reaction of a carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. openstax.org
To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is commonly achieved using coupling reagents. A widely used method involves carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). openstax.org The carboxylic acid first adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. openstax.orglibretexts.org This intermediate is then readily attacked by the amine nucleophile, leading to the formation of the desired amide and dicyclohexylurea as a byproduct. libretexts.org
| Derivative | Reagents | Key Mechanistic Feature |
| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed activation of the carbonyl group for nucleophilic attack by the alcohol. openstax.orglibretexts.org |
| Amide | Amine (R'₂NH), Coupling Agent (e.g., DCC) | Activation of the carboxylic acid via an O-acylisourea intermediate to facilitate nucleophilic attack by the amine. openstax.org |
Hydrolysis and Degradation Pathways
The degradation of this compound under hydrolytic conditions involves the cleavage of its amide and potential decarboxylation, similar to other malonic acid derivatives. Industrially, the hydrolysis of related compounds like dimethyl malonate or diethyl malonate is a primary method for producing malonic acid itself. wikipedia.org
Malonic acid itself is somewhat unstable and can undergo facile cleavage (decarboxylation) when heated, breaking down into acetic acid and carbon dioxide. britannica.com This suggests a potential thermal degradation pathway for this compound, especially under acidic conditions following initial hydrolysis.
Redox Reactions and Radical Chemistry Involving this compound
The redox chemistry of this compound can involve both the malonic acid backbone and the carbamoyl moiety. Malonic acid is known to be an oxidizable organic substrate in certain chemical systems, such as the Belousov-Zhabotinsky (B-Z) oscillating reaction, where it is oxidized by bromate (B103136) ions in the presence of a metal catalyst. mdpi.com This indicates that the methylene group and carboxylic acid functions can participate in oxidation-reduction reactions. stackexchange.com
More recent research has focused on the generation and reactivity of carbamoyl radicals. researchgate.net These radicals can be generated from various precursors, including oxamic acids (N-acyl alpha-keto acids) via photocatalyzed decarboxylation. rsc.org While not directly starting from this compound, this research demonstrates that the carbamoyl functional group can be a source of radicals. rsc.org These highly reactive carbamoyl radicals can participate in a variety of bond-forming reactions, including additions to heteroarenes and cross-coupling reactions to form amides. researchgate.netrsc.org This suggests that under appropriate radical-generating conditions, the N,N-dihexylcarbamoyl portion of the molecule could potentially be transformed via a radical pathway.
Chelation and Complexation Research with Metal Ions
Extensive searches of publicly available scientific literature and chemical databases have yielded no specific research studies detailing the chelation and complexation of this compound with metal ions. While the molecular structure of this compound, featuring a carboxylic acid group and an amide group, suggests potential for coordinating with metal ions, no experimental data or theoretical studies appear to have been published on this specific interaction.
The carboxylic acid moiety (-COOH) can deprotonate to form a carboxylate (-COO⁻), which is a common coordinating group for a wide range of metal ions. The amide group, while generally a weaker ligand than a carboxylate, could also potentially participate in coordination through its oxygen or, less commonly, its nitrogen atom. The presence of two long hexyl chains could introduce significant steric hindrance, which might influence the stability and geometry of any potential metal complexes.
However, without any dedicated research, any discussion of its chelating properties remains purely speculative. There are no published findings on the types of metal ions it might bind, the stability constants of any resulting complexes, or the coordination chemistry involved.
Therefore, this section cannot be completed with the requested detailed research findings and data tables due to the absence of relevant scientific information in the public domain.
Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Dihexylcarbamoyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, the precise connectivity and chemical environment of each atom in 2-(dihexylcarbamoyl)acetic acid can be determined.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is predicted to show distinct signals corresponding to the protons of the two hexyl chains, the central methylene (B1212753) group, and the carboxylic acid.
The protons on the carbons adjacent to the nitrogen atom (H-a) are expected to be deshielded due to the electron-withdrawing effect of the amide group, appearing as a triplet. The protons of the methylene group (H-f), situated between two carbonyl groups, would also be significantly deshielded and appear as a singlet. The terminal methyl protons (H-e) of the hexyl chains would resonate at the highest field, appearing as a triplet. The carboxylic acid proton (H-g) is highly deshielded and typically appears as a broad singlet at a very low field, often above 10 ppm. libretexts.org
Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | 3.2 - 3.4 | Triplet | 4H |
| H-b | 1.5 - 1.7 | Multiplet | 4H |
| H-c, H-d | 1.2 - 1.4 | Multiplet | 12H |
| H-e | 0.8 - 1.0 | Triplet | 6H |
| H-f | 3.4 - 3.6 | Singlet | 2H |
| H-g | 10 - 12 | Broad Singlet | 1H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. Due to the symmetry of the two hexyl groups, a total of nine distinct carbon signals are expected. The carbonyl carbons of the amide (C=O, amide) and the carboxylic acid (C=O, acid) are the most deshielded, appearing at the lowest field. libretexts.orgopenstax.org The carbons of the hexyl chains will appear in the typical aliphatic region (10-40 ppm), with the carbon attached to the nitrogen (C-a) being more deshielded. libretexts.org
Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-a | 45 - 50 |
| C-b | 28 - 32 |
| C-c | 26 - 30 |
| C-d | 22 - 26 |
| C-e | 13 - 15 |
| C-f | 40 - 45 |
| C=O (Amide) | 168 - 172 |
| C=O (Acid) | 170 - 175 |
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, strong correlations would be observed between adjacent methylene groups within the hexyl chains (H-a with H-b, H-b with H-c, etc.), confirming the integrity of the alkyl chains. No correlation would be seen for the singlet methylene protons (H-f) or the carboxylic acid proton (H-g).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. libretexts.org It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~3.3 ppm (H-a) would correlate with the carbon signal at ~47 ppm (C-a).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. Key expected correlations for this compound would include:
The protons of the N-CH₂ group (H-a) correlating to the amide carbonyl carbon (C=O, amide).
The methylene protons (H-f) correlating to both the amide carbonyl carbon and the carboxylic acid carbonyl carbon.
The methylene protons (H-f) also correlating to the carboxylic acid carbon itself.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. studentdoctor.netuobabylon.edu.iq
For this compound, the IR spectrum is expected to show several characteristic absorption bands. A very broad O-H stretching band for the carboxylic acid would be prominent, typically in the range of 2500-3300 cm⁻¹. openstax.org Two strong C=O stretching absorptions would also be visible. The carboxylic acid C=O stretch is expected around 1710 cm⁻¹, while the tertiary amide C=O stretch appears at a lower wavenumber, around 1650 cm⁻¹, due to resonance delocalization of the nitrogen lone pair. openstax.orgpressbooks.pub The spectrum would also feature C-H stretching vibrations for the sp³-hybridized carbons of the hexyl chains and the central methylene group, typically found between 2850 and 3000 cm⁻¹.
Raman spectroscopy would provide complementary information, often showing strong signals for the more symmetric, less polar bonds.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Alkyl C-H | C-H stretch | 2850 - 3000 | Strong |
| Carboxylic Acid | C=O stretch | ~1710 | Strong |
| Tertiary Amide | C=O stretch | ~1650 | Strong |
| Alkyl C-H | C-H bend | 1375 - 1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
For this compound (C₁₅H₂₉NO₃), the molecular weight is 271.40 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 271. Common fragmentation patterns for amides include cleavage of the N-CO bond. rsc.org For this molecule, characteristic fragments would likely arise from the loss of a hexyl radical or cleavage at the bonds adjacent to the carbonyl groups. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent ion and its fragments. The monoisotopic mass of C₁₅H₂₉NO₃ is 271.21475 Da. uni.lu HRMS can confirm this composition by measuring the mass to within a few parts per million. Predicted m/z values for common adducts in HRMS are a valuable tool for identification. uni.lu
Predicted HRMS Adducts for this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 272.22203 |
| [M+Na]⁺ | 294.20397 |
| [M-H]⁻ | 270.20747 |
| [M+K]⁺ | 310.17791 |
| [M+NH₄]⁺ | 289.24857 |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and sensitive quantification of this compound. The method involves multiple stages of mass analysis, typically including the selection of a precursor ion (the molecular ion or a prominent adduct) and its subsequent fragmentation to produce characteristic product ions. This process provides a high degree of specificity, allowing for confident identification even in complex mixtures.
For carboxylic acids, analysis is often performed using electrospray ionization (ESI) in negative ion mode, which readily forms the deprotonated molecule [M-H]⁻. nih.gov However, positive ion mode can also be utilized, forming adducts such as [M+H]⁺ or [M+Na]⁺. uni.lu The fragmentation of the selected precursor ion yields a unique spectrum of product ions that serves as a structural fingerprint. Methods like Multiple Reaction Monitoring (MRM) can be employed for highly selective quantification, where specific precursor-to-product ion transitions are monitored. nih.gov In some cases, derivatization may be used to improve ionization efficiency and chromatographic performance prior to MS/MS analysis. nih.govresearchgate.net
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in identification. The predicted CCS values for various adducts of this compound provide a reference for experimental determination. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 272.22203 | 171.8 |
| [M+Na]⁺ | 294.20397 | 174.3 |
| [M-H]⁻ | 270.20747 | 170.6 |
| [M+NH₄]⁺ | 289.24857 | 187.7 |
| [M+K]⁺ | 310.17791 | 173.4 |
| [M+H-H₂O]⁺ | 254.21201 | 165.1 |
Data sourced from PubChemLite. uni.lu
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for determining the purity of this compound and for its isolation from reaction mixtures or complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust HPLC method is crucial for the quantitative analysis and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach for carboxylic acids. nih.govjchr.org
Method development typically involves the optimization of several key parameters:
Stationary Phase: A C18 column is a standard choice, providing effective separation for moderately nonpolar compounds. nih.govnih.gov Other options include specialized columns designed for polar analytes or those with low silanol (B1196071) activity. sielc.com
Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. jchr.orgnih.gov To ensure good peak shape and retention for a carboxylic acid, the pH of the mobile phase is typically kept low (pH 2-4) by adding an acid like formic acid, acetic acid, or phosphoric acid. nih.govepa.govresearchgate.net This suppresses the ionization of the carboxyl group, making the molecule less polar and more retained on the reversed-phase column.
Detection: UV detection is a common and straightforward method. The detection wavelength would be set based on the chromophore of the molecule, likely in the low UV range (e.g., 200-230 nm) for a compound like this compound. nih.govsielc.com For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov
Validation: A validated method demonstrates specificity, linearity, accuracy, precision, and defined limits of detection (LOD) and quantification (LOQ). jchr.orgnih.govresearchgate.net
Table 2: Example HPLC Method Parameters for Carboxylic Acid Analysis
| Parameter | Condition | Rationale / Source |
|---|---|---|
| System | Agilent 1260 Infinity HPLC or similar | Standard research-grade system. nih.gov |
| Column | C18, 4.6 mm x 250 mm, 5 µm | Common for separating organic acids. nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile is a common organic modifier; formic acid suppresses ionization. nih.gov |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. nih.gov |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. nih.gov |
| Injection Vol. | 5-20 µL | Standard injection volume range. nih.govnih.gov |
| Detector | UV at 210-230 nm | Wavelength for detecting carboxyl and amide groups. nih.gov |
Gas Chromatography (GC) Applications
Gas chromatography can be applied to the analysis of this compound, particularly for assessing volatile impurities or after conversion to a more volatile derivative. Direct analysis of free carboxylic acids by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and column adsorption. chromforum.org
Key considerations for GC analysis include:
Derivatization: To overcome the challenges of analyzing polar carboxylic acids, derivatization is often employed. The acidic proton is replaced with a nonpolar group, such as in the formation of silyl (B83357) esters (e.g., tert-butyldimethylsilyl derivatives), to increase volatility and improve chromatographic behavior. researchgate.net
Direct Injection: While difficult, direct injection of aqueous samples containing acids can sometimes be achieved by using a co-solvent. The addition of methanol to the sample, for instance, has been shown to improve the stability and repeatability of peak retention and shape for some organic acids. nih.gov
Column Selection: A column with appropriate polarity is required for good separation. For general analysis of impurities, a mid-polarity column like a Stabilwax or a column designed for fatty acids might be suitable. chromforum.orgkelid1.ir
Detection: A Flame Ionization Detector (FID) is a robust and common detector for organic compounds. chromforum.orgnih.gov For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS). researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher peak capacity for analyzing very complex samples. nih.gov
Solid-Phase Extraction (SPE) in Analytical Research
Solid-phase extraction (SPE) is a sample preparation technique used to isolate and concentrate this compound from complex sample matrices prior to chromatographic analysis. nih.gov This clean-up step is essential for removing interfering substances that could compromise the accuracy and longevity of analytical columns and instruments. nih.gov
The principle of SPE involves partitioning the analyte between a solid sorbent and the liquid sample phase. nih.gov The selection of the sorbent and solvents is critical for achieving selective extraction.
Sorbent Selection: For an acidic compound like this compound, an anion-exchange sorbent could be used, which would retain the negatively charged carboxylate form of the molecule. Alternatively, a reversed-phase sorbent (e.g., C18) could be used to retain the compound based on its hydrophobicity.
Procedure: A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte with a suitable solvent. nih.gov For instance, after loading the analyte onto an anion-exchange sorbent, it could be eluted with a solvent that neutralizes the charge, such as an acidified organic solvent. nih.gov
Formats: SPE can be performed using cartridges or in a dispersive format (dSPE), where the sorbent is mixed directly with the sample solution. nih.gov Variations like in-tube SPME can be coupled directly online with an HPLC system for automated sample preparation and analysis. nih.gov
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
While a crystal structure for this compound itself is not publicly available, X-ray crystallography is a definitive technique for determining the three-dimensional solid-state structure of its crystalline derivatives. nih.gov This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.
For derivatives of carboxylic acids, X-ray crystallography can reveal crucial details about intermolecular interactions that govern the crystal packing. A common feature observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact to form a characteristic ring motif. nih.govnih.gov Analysis of the crystal structure of a new sulfonamide derivative of gabapentin, which also contains a carboxylic acid group, showed the formation of such inversion dimers via O-H···O hydrogen bonds. nih.gov
By analyzing a suitable crystalline derivative of this compound, X-ray crystallography could elucidate:
The conformation of the dihexylamino group.
The planarity of the amide and carboxyl groups.
The specific hydrogen bonding networks and other intermolecular forces that stabilize the crystal structure. nih.gov
This structural information is invaluable for understanding the compound's physical properties and its potential interactions in a solid state.
Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on this compound are not presently available. Research employing quantum chemical calculations, molecular dynamics, and specific ligand binding studies is often conducted on molecules of significant academic or industrial interest, and it appears this particular compound has not been the subject of such in-depth investigation.
While extensive research exists for the parent molecule, acetic acid, and for various other substituted acetic acid derivatives, the user's strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct chemical entities. The principles of computational chemistry dictate that the addition of the two hexyl chains and the amide group would significantly alter the molecular geometry, electronic properties, conformational flexibility, and interaction potential compared to simpler acids. Therefore, extrapolating data from other molecules would be scientifically inaccurate and speculative.
For an article to be generated that meets the detailed outline provided, dedicated research studies on this compound would need to be performed and published. Such studies would provide the necessary data for a thorough and accurate discussion of its theoretical and computational properties. Without these foundational research findings, it is not possible to create the requested content without resorting to fabrication, which would violate the core principles of scientific accuracy.
Theoretical and Computational Investigations of 2 Dihexylcarbamoyl Acetic Acid
Ligand Binding and Interaction Studies (Non-Clinical)
Protein-Ligand Interaction Mechanism Studies (Non-Clinical)
There are no specific non-clinical studies detailing the protein-ligand interaction mechanisms of 2-(Dihexylcarbamoyl)acetic acid found in the available research. Computational methods such as molecular docking and molecular dynamics simulations are standard approaches to elucidate how a ligand might bind to a protein's active site and to characterize the stability and dynamics of the resulting complex. However, the application of these methods to this compound has not been documented in the reviewed literature.
Prediction of Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting the reactivity and potential reaction pathways of molecules. Techniques like Density Functional Theory (DFT) are often employed to calculate electronic properties, such as frontier molecular orbital energies (HOMO-LUMO gap), which offer insights into a molecule's kinetic stability and reactivity. These calculations can help predict sites susceptible to nucleophilic or electrophilic attack and model the transition states of potential reactions. Nevertheless, specific studies applying these predictive models to this compound are absent from the scientific record.
In silico Screening and Design of Derivatives
In silico screening and the rational design of derivatives are crucial steps in modern drug discovery and materials science. These computational strategies allow for the virtual testing of vast libraries of compounds and the targeted modification of a lead molecule to enhance its properties. While numerous studies demonstrate the successful application of these techniques to various classes of molecules, including other carboxylic acid derivatives, there is no evidence of such research being conducted for this compound. The design of novel derivatives of this compound with potentially improved biological activity or material characteristics remains an unexplored area in computational research.
Exploration of Structure Activity Relationships and Research Applications of 2 Dihexylcarbamoyl Acetic Acid Derivatives
Structure-Activity Relationship (SAR) Studies of Carbamoyl (B1232498) Acetic Acid Analogues
Influence of Alkyl Chain Length on Chemical Properties
The two hexyl chains on the carbamoyl nitrogen atom are significant determinants of the molecule's lipophilicity. In related series of dialkyl compounds, the length of the alkyl chains has a direct and predictable impact on properties such as hydrophobicity. nih.gov
Generally, increasing the alkyl chain length enhances lipophilicity. researchgate.net This property is critical as it influences solubility, permeability across biological membranes, and interactions with hydrophobic regions of macromolecules. acs.orgnih.gov Studies on other dialkyl compounds have shown that biological activity often increases with chain length up to an optimal point, after which it may decline. For instance, in some antimicrobial amines and amides, compounds with chain lengths of 11 to 15 carbons show the most potent activity. nih.gov For cannabimimetic indoles, optimal binding to cannabinoid receptors occurs with a five-carbon side chain, while a seven-carbon chain leads to a dramatic decrease in binding affinity. nih.gov This "cutoff effect" is often attributed to steric hindrance or reduced solubility in aqueous environments. nih.gov
The relationship between the number of carbons in the alkyl chains and the resulting lipophilicity (expressed as log P) can be observed in various series of compounds.
Table 1: Effect of Alkyl Chain Length on Lipophilicity (log P) in Thiazolidine Derivatives This table illustrates the principle that increasing the number and length of acyl chains enhances the lipophilicity of a molecule, a concept applicable to the alkyl chains in carbamoyl acetic acid derivatives.
| Thiazolidine Derivative | Number of C16 Acyl Chains | Calculated log P |
|---|---|---|
| Derivative 1 (from D-(-)-ribose) | 2 | 9.23 |
| Derivative 2 (from D-(-)-ribose) | 1 | 2.78 |
| Derivative 3 (from D-(+)-glucose) | 1 | 3.11 |
| Derivative 4 (from D-(+)-glucose) | 3 | 14.34 |
Data sourced from nih.gov.
Effect of Substituents on Carbamoyl and Acetic Acid Moieties
Modifying the carbamoyl and acetic acid portions of the molecule provides another avenue to alter its chemical behavior. The carbamate group, structurally related to the N,N-disubstituted carbamoyl group, is a key structural motif in many biologically active compounds. nih.gov Varying the substituents on the nitrogen and carboxyl termini can modulate biological and pharmacokinetic properties. nih.gov
The introduction of different substituents can influence a molecule's efficacy and interaction with biological targets. nih.gov For example, incorporating electron-withdrawing groups like halogens can alter physicochemical properties, potentially improving cell membrane permeability. nih.gov Conversely, electron-donating groups can also significantly change how a molecule interacts with its environment. nih.gov
The acetic acid moiety is also a target for modification. It can be converted into esters or amides, which changes its reactivity and polarity. Such derivatization is a common strategy in medicinal chemistry. The amide bond itself is highly stable due to resonance, a feature that makes it prevalent in biological molecules like proteins. nih.gov The reactivity of the carbamoyl group can be influenced by the substituents on the nitrogen; N-tosyl, N-triflyl, and N-Boc groups have been shown to activate amides for certain chemical transformations. organic-chemistry.org
Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Compounds containing the β-keto amide functionality, such as 2-(dihexylcarbamoyl)acetic acid, are valuable building blocks in organic synthesis. researchgate.net Their structure contains multiple reactive sites, making them versatile precursors for constructing more complex molecules, particularly various heterocyclic compounds. researchgate.net
The malonic ester synthesis, a classic method in organic chemistry, utilizes derivatives of malonic acid (propanedioic acid) to create substituted acetic acids. uobabylon.edu.iqchemistnotes.com The core structure of this compound is a monoamide of a malonic acid derivative, known as a malonamic acid. Dianions of such mono-amides can be condensed with acid chlorides, and after an acidic workup, they yield β-keto amides. researchgate.net
These intermediates are used in the synthesis of a wide range of compounds, including:
Heterocycles: β-keto amides are excellent precursors for synthesizing five- and six-membered heterocyclic rings like pyrroles, pyridones, and quinolones. researchgate.net
Biologically Active Molecules: Functionalized β-keto amides serve as building blocks for substances with potential biological activity and are key intermediates in the synthesis of vitamins and barbiturates. chemicalbook.comnih.gov
Peptidomimetics: The incorporation of amino acid moieties can generate hybrid structures that mimic peptides, which is a significant area in drug discovery. nih.gov
Research Applications in Materials Science and Polymer Chemistry
The dicarboxylic acid and amide functionalities present in the broader class of carbamoyl acetic acid derivatives are relevant to materials science and polymer chemistry. Dicarboxylic acids are fundamental monomers used in the synthesis of polyesters and polyamides. britannica.commdpi.com For instance, the reaction of a dicarboxylic acid like adipic acid with a diamine such as hexamethylenediamine produces nylon-6,6. britannica.com
While this compound is a mono-acid, its underlying malonic acid structure is a precursor in the production of polymers and polyesters. chemicalbook.combyjus.com It can also be used as a cross-linking agent to enhance the mechanical properties of polymers like starch. byjus.com Carboxylic acid derivatives, in general, are employed in the production of a wide array of polymers, including polycarbonates. youtube.com The presence of long alkyl chains, such as the hexyl groups, can impart flexibility and influence the thermomechanical properties of a polymer, acting as an internal plasticizer. mdpi.com
Investigation of Biological Interactions at a Mechanistic Level (Non-Clinical)
In a non-clinical context, the structural motifs within this compound are of interest for their potential to interact with biological macromolecules like enzymes. The carbamate functionality, for example, is known to modulate interactions with enzymes and receptors. acs.org
Enzyme Inhibition Studies (Non-Clinical, Mechanistic Focus)
The study of enzyme inhibition provides a mechanistic understanding of how a molecule can interfere with a biological pathway. researchgate.netnih.gov Malonic acid itself is a classic example of a competitive inhibitor, specifically targeting the enzyme succinate dehydrogenase in the respiratory electron transport chain. byjus.com It competes with the natural substrate, succinate, for binding to the enzyme's active site.
Compounds containing an α-keto amide structure have been investigated as inhibitors for various enzymes, including histone deacetylases (HDAC). researchgate.net In these cases, the keto-amide portion of the molecule often acts as a key interacting group, binding to the enzyme's active site. The substituents attached to this core structure, such as the N-alkyl groups, are crucial for determining the potency and selectivity of the inhibition. For instance, studies on some α-keto amide HDAC inhibitors found that alkylation of the amide nitrogen was essential for activity. researchgate.net
The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined through kinetic studies, which analyze how the inhibitor affects the enzyme's reaction rate at different substrate concentrations. nih.govyoutube.com This mechanistic information is fundamental to understanding the molecule's mode of action at a biochemical level.
Receptor Modulation Research (Non-Clinical, Mechanistic Focus)
A comprehensive review of scientific literature and chemical databases did not yield any specific studies on the receptor modulation activity of this compound or its derivatives. There is no available research data detailing its binding affinity, efficacy, or mechanism of action at any specific biological receptor. Consequently, no structure-activity relationships have been established in the context of receptor modulation for this particular compound.
Signaling Molecule Research in Biological Systems (Non-Clinical)
There is currently no published research investigating the role of this compound as a signaling molecule in biological systems. Searches of scholarly databases reveal a lack of studies exploring its potential effects on intracellular or intercellular signaling pathways, its impact on second messenger systems, or its interaction with components of signal transduction cascades.
Potential for Applications in Chemical Catalysis Research
An extensive search of the scientific literature found no evidence of this compound being investigated for its potential applications in chemical catalysis. There are no published reports on its use as a catalyst, ligand, or precursor in any catalytic process. While a patent exists for the use of N,N-dialkyl amide carboxylic acid compounds as extracting agents for rare earth elements, this does not pertain to catalytic applications. google.com
Future Research Directions and Open Questions Pertaining to 2 Dihexylcarbamoyl Acetic Acid
Development of Novel Synthetic Routes with Enhanced Efficiency
The pursuit of more efficient and sustainable methods for synthesizing 2-(Dihexylcarbamoyl)acetic acid is a primary objective for future research. Current synthetic approaches, while functional, may be hampered by limitations such as moderate yields, the use of hazardous reagents, or multi-step procedures that are not amenable to large-scale production.
Furthermore, the exploration of novel activating agents and catalysts could enhance reaction efficiency. While traditional methods may rely on activating the carboxylic acid moiety of a malonic acid derivative, research into alternative coupling reagents could offer milder reaction conditions and improved functional group tolerance. The use of different solvents and their effect on reaction yield and purity also warrants investigation. researchgate.net A comparative analysis of different synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Question |
| One-Pot Synthesis | Reduced reaction time, lower cost, higher overall yield. | Can a one-pot reaction of a malonic acid precursor with dihexylamine (B85673) be optimized for high-yield synthesis of this compound? |
| Novel Catalysts | Milder reaction conditions, increased reaction rate, improved selectivity. | What new catalysts can effectively promote the amidation of a malonic acid derivative with dihexylamine? |
| Alternative Activating Agents | Improved functional group tolerance, reduced side reactions. | Are there alternative activating agents to traditional acid chlorides or carbodiimides that offer superior performance? |
Comprehensive Mechanistic Understanding of Key Reactions
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing reaction conditions and maximizing product yield. Future research should aim to elucidate the step-by-step molecular transformations that occur during its formation.
For instance, in the reaction of malonic acid derivatives, intermediates such as ketenes can be formed under thermal conditions. nih.gov Investigating whether similar intermediates are involved in the synthesis of this compound would provide valuable mechanistic insight. This could be achieved through a combination of experimental techniques, such as in-situ spectroscopic monitoring (e.g., FT-IR, NMR), and trapping experiments to identify transient species.
Key areas for mechanistic investigation include:
The role of the activating agent: Understanding how different activating agents interact with the carboxylic acid group and facilitate the subsequent nucleophilic attack by dihexylamine.
The influence of reaction parameters: Systematically studying the effects of temperature, solvent polarity, and reactant concentrations on the reaction kinetics and product distribution.
Identification of intermediates and transition states: Utilizing computational modeling and experimental methods to characterize the energy profile of the reaction pathway.
Advanced Computational Modeling for Property Prediction
Computational chemistry offers a powerful and cost-effective avenue for predicting the physicochemical properties and reactivity of this compound. Density Functional Theory (DFT) has emerged as a robust method for studying molecular structures and vibrational spectra. researchgate.net
Future computational studies could focus on:
Conformational Analysis: Predicting the stable conformations of the molecule and understanding the rotational barriers around its flexible bonds.
Spectroscopic Prediction: Calculating theoretical IR, Raman, and NMR spectra to aid in the experimental characterization of the compound and its derivatives.
Reactivity Indices: Using DFT to calculate parameters such as frontier molecular orbital energies (HOMO-LUMO gap) and molecular electrostatic potential (MEP) maps to predict its reactivity towards electrophiles and nucleophiles. researchgate.net
Machine Learning Approaches: Employing machine learning algorithms, trained on data from DFT calculations, to rapidly predict the properties of a wide range of related derivatives. nih.gov
| Computational Method | Predicted Property | Potential Impact |
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic properties. | Guides experimental characterization and predicts reactivity. |
| Potential Energy Surface (PES) Scan | Conformational preferences and rotational barriers. | Understanding the molecule's three-dimensional structure and flexibility. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra. | Predicting the UV-Vis absorption characteristics. |
| Machine Learning (ML) | Various physicochemical properties for a large set of derivatives. | Accelerates the discovery of derivatives with desired properties. |
Exploration of New Research Applications for Derivatives
The core structure of this compound provides a versatile scaffold for the synthesis of a diverse library of derivatives with potentially novel applications. By modifying the carboxylic acid or the dihexylamine moieties, new compounds with tailored properties can be generated.
Inspiration can be drawn from related acetic acid derivatives that have shown biological activity. For example, new derivatives of thiazole (B1198619) acetic acid have been investigated for their cardiovascular effects. nih.gov Similarly, indole-based compounds derived from carboxylic acids have been explored as potential agents for treating Alzheimer's disease. researchgate.net
Future research in this area should involve:
Systematic derivatization: Creating a library of derivatives by introducing various functional groups.
Screening for biological activity: Collaborating with biologists and pharmacologists to screen these new compounds for a range of activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Structure-Activity Relationship (SAR) studies: Identifying the structural features that are essential for any observed biological activity to guide the design of more potent and selective derivatives.
Analytical Challenges and Innovations for Complex Mixtures
The accurate detection and quantification of this compound, particularly in complex matrices, presents significant analytical challenges. Its physicochemical properties may necessitate the development of specialized analytical methods.
Future research should focus on overcoming these challenges through innovative analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common methods for the analysis of carboxylic acids, but often require a derivatization step to improve volatility or detectability. cdc.gov The development of novel derivatizing agents that react specifically and efficiently with this compound would be a valuable contribution.
Furthermore, advanced techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offer high sensitivity and selectivity for the simultaneous determination of multiple analytes in complex samples like soil and biological fluids. researchgate.net The development and validation of such a method for this compound would be a significant step forward.
| Analytical Technique | Potential Application for this compound | Key Challenge to Address |
| Gas Chromatography (GC) | Quantification in volatile samples. | May require derivatization to increase volatility and thermal stability. cdc.gov |
| High-Performance Liquid Chromatography (HPLC) | Quantification in non-volatile samples. | May require derivatization for enhanced UV or fluorescence detection. cdc.gov |
| UPLC-MS/MS | Highly sensitive and selective quantification in complex matrices. | Method development and validation for specific sample types. researchgate.net |
| Solid-Phase Microextraction (SPME) | Pre-concentration from aqueous or gaseous samples. | Optimization of fiber coating and extraction conditions. nih.gov |
Interdisciplinary Research Opportunities
The multifaceted nature of research into this compound lends itself to a wide range of interdisciplinary collaborations. By combining expertise from different scientific fields, a more holistic understanding of this compound and its potential applications can be achieved.
Potential interdisciplinary collaborations include:
Chemistry and Biology: Synthetic chemists can design and create novel derivatives, which can then be screened by biologists and pharmacologists for potential therapeutic applications. nih.govresearchgate.net
Experimental and Computational Chemistry: Computational chemists can predict the properties and reactivity of new derivatives, helping to guide the efforts of experimental chemists in the laboratory. researchgate.netnih.gov
Analytical Chemistry and Environmental Science: Analytical chemists can develop sensitive methods for detecting the compound in environmental samples, enabling environmental scientists to study its fate and transport in the environment. researchgate.net
Materials Science and Engineering: The unique structural features of this compound and its derivatives could be explored for the development of new materials with specific properties, such as polymers or self-assembling systems.
By fostering these collaborative efforts, the scientific community can unlock the full potential of this compound and pave the way for exciting new discoveries.
Q & A
Q. Table 1: Hydrogen Bond Parameters (Example)
| Donor–Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |
|---|---|---|---|---|
| O3–H3···O2 | 0.84 | 1.85 | 2.65 | 174 |
Advanced: How can researchers resolve contradictions in crystallographic data during refinement?
Methodological Answer:
Contradictions often arise from:
- Disordered Solvents: Use SQUEEZE in PLATON to model electron density without overfitting .
- Thermal Motion: Apply similarity restraints (SIMU/DELU in SHELXL) to align anisotropic displacement parameters for flexible dihexyl chains .
- Twinned Data: For non-merohedral twinning, refine using HKLF5 format in SHELXL and validate with R1/Rw convergence (<5% discrepancy) .
Advanced: What strategies enable the use of this compound in coordination chemistry?
Methodological Answer:
The carbamoyl and carboxyl groups act as dual coordination sites:
- Ligand Design: Deprotonate the carboxylic acid (pH >4.5) to bind metal ions (e.g., Cu²⁺, Zn²⁺) via carboxylate-O and carbamoyl-N .
- MOF Synthesis: Combine with transition metals under solvothermal conditions (120°C, DMF/H₂O) to form 1D chains or 2D networks. Monitor coordination modes using IR (νC=O shifts from 1680 to 1600–1650 cm⁻¹) .
Advanced: How to mitigate hygroscopicity during purification?
Methodological Answer:
- Lyophilization: Remove residual water by freeze-drying the compound in tert-butanol/water (9:1 v/v) .
- Storage: Use desiccators with P₂O₅ and conduct manipulations under argon. Confirm dryness via Karl Fischer titration (<0.1% H₂O) .
Advanced: What are the stability profiles under varying pH and temperature?
Methodological Answer:
- pH Stability: The compound degrades at pH <2 (carboxylic acid protonation) or >10 (amide hydrolysis). Monitor via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
- Thermal Stability: Decomposition occurs above 150°C (TGA mass loss onset at 152°C). Store at –20°C for long-term stability .
Advanced: How to validate computational models against experimental data?
Methodological Answer:
- DFT Optimization: Compare calculated (B3LYP/6-31G*) and experimental bond lengths (e.g., C=O: 1.21 Å vs. 1.22 Å in XRD) .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., 62% H···H contacts) using CrystalExplorer to align with crystallographic data .
Advanced: What pharmacological assays are suitable for evaluating bioactivity?
Methodological Answer:
- Enzyme Inhibition: Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay (IC₅₀ determination at λ=412 nm) .
- Cellular Uptake: Radiolabel the compound with ¹⁴C and measure accumulation in HEK293 cells via scintillation counting .
Advanced: How to address polymorphism in crystallography studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
